molecular formula C22H26N4O3 B10981637 2-(1H-benzimidazol-2-yl)-N-[2-(3,4-dimethoxyphenyl)ethyl]pyrrolidine-1-carboxamide

2-(1H-benzimidazol-2-yl)-N-[2-(3,4-dimethoxyphenyl)ethyl]pyrrolidine-1-carboxamide

Cat. No.: B10981637
M. Wt: 394.5 g/mol
InChI Key: BCEXFVUXLLWFJY-UHFFFAOYSA-N
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Description

2-(1H-1,3-BENZIMIDAZOL-2-YL)-N-(3,4-DIMETHOXYPHENETHYL)-1-PYRROLIDINECARBOXAMIDE is a complex organic compound that belongs to the class of benzimidazole derivatives. These compounds are known for their diverse biological activities and are often studied for their potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1H-1,3-BENZIMIDAZOL-2-YL)-N-(3,4-DIMETHOXYPHENETHYL)-1-PYRROLIDINECARBOXAMIDE typically involves multi-step organic reactions. The starting materials often include benzimidazole derivatives and pyrrolidine carboxylic acid derivatives. Common synthetic routes may involve:

    Condensation Reactions: Combining benzimidazole with pyrrolidine carboxylic acid derivatives under acidic or basic conditions.

    Amidation Reactions: Forming the amide bond between the benzimidazole and pyrrolidine moieties using coupling reagents like EDCI or DCC.

    Methoxylation: Introducing methoxy groups into the phenethyl moiety using methanol and a suitable catalyst.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This may include the use of continuous flow reactors, high-throughput screening of reaction conditions, and advanced purification techniques like chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the methoxy groups, forming corresponding quinones.

    Reduction: Reduction reactions could target the benzimidazole ring, potentially leading to dihydrobenzimidazole derivatives.

    Substitution: Electrophilic or nucleophilic substitution reactions can occur at various positions on the benzimidazole or phenethyl moieties.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens, alkylating agents.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield quinones, while reduction could produce dihydro derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Investigated for its therapeutic potential in treating diseases like cancer, infections, and neurological disorders.

    Industry: Could be used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of this compound would depend on its specific biological target. Generally, benzimidazole derivatives are known to interact with enzymes or receptors, modulating their activity. The compound may bind to the active site of an enzyme, inhibiting its function, or it could interact with a receptor, altering signal transduction pathways.

Comparison with Similar Compounds

Similar Compounds

    Benzimidazole: The parent compound, known for its broad-spectrum biological activity.

    Pyrrolidinecarboxamide Derivatives: Compounds with similar structural features and biological activities.

    Dimethoxyphenethylamines: Known for their psychoactive properties and potential therapeutic applications.

Uniqueness

2-(1H-1,3-BENZIMIDAZOL-2-YL)-N-(3,4-DIMETHOXYPHENETHYL)-1-PYRROLIDINECARBOXAMIDE is unique due to its combination of benzimidazole, pyrrolidine, and dimethoxyphenethyl moieties, which may confer distinct biological activities and therapeutic potential.

Properties

Molecular Formula

C22H26N4O3

Molecular Weight

394.5 g/mol

IUPAC Name

2-(1H-benzimidazol-2-yl)-N-[2-(3,4-dimethoxyphenyl)ethyl]pyrrolidine-1-carboxamide

InChI

InChI=1S/C22H26N4O3/c1-28-19-10-9-15(14-20(19)29-2)11-12-23-22(27)26-13-5-8-18(26)21-24-16-6-3-4-7-17(16)25-21/h3-4,6-7,9-10,14,18H,5,8,11-13H2,1-2H3,(H,23,27)(H,24,25)

InChI Key

BCEXFVUXLLWFJY-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)CCNC(=O)N2CCCC2C3=NC4=CC=CC=C4N3)OC

Origin of Product

United States

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